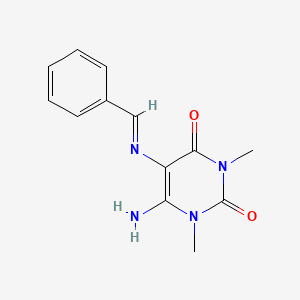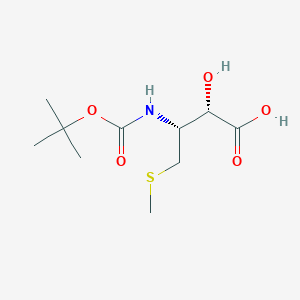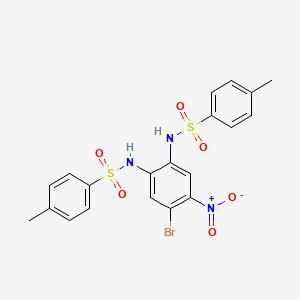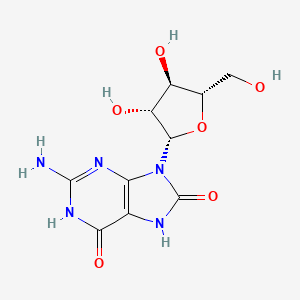
6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H14N4O2 . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
類似化合物との比較
Similar Compounds
6-Amino-5-carboxamidouracil: A precursor for the synthesis of xanthine derivatives.
5,6-Diaminouracil: A starting material for the synthesis of various pyrimidine derivatives.
Uniqueness
6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its benzylideneamino group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
60228-89-9 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O2/c1-16-11(14)10(12(18)17(2)13(16)19)15-8-9-6-4-3-5-7-9/h3-8H,14H2,1-2H3 |
InChIキー |
PQOPEFVAWNZLER-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)











![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
